molecular formula C16H18N4S2 B5520756 7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No. B5520756
M. Wt: 330.5 g/mol
InChI Key: ZOMRMNZFLQIDPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives involves base-catalyzed cyclocondensation reactions. For instance, compounds similar to the target molecule have been synthesized through the reaction of 3,4-dihydropyrimidine-2-thione with ethyl acetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single-crystal X-ray diffraction (H. Nagarajaiah & N. Begum, 2015).

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is often elucidated through single-crystal X-ray diffraction, revealing their stabilization by intermolecular weak interactions like O–H…N, C–H…O, C–H…π, and π…π (H. Nagarajaiah & N. Begum, 2015). This provides insights into their conformational features and the impact of substituents on molecular packing.

Chemical Reactions and Properties

Thiazolo[4,5-d]pyrimidines undergo various chemical transformations, including reactions with different methylating agents to produce mono- and dimethyl derivatives. These reactions are characterized by spectral properties and chromatographic behavior, revealing insights into their basic physico-chemical properties, including UV absorption spectra and spectrophotometrically determined pK values (J. Wierzchowski et al., 1980).

Scientific Research Applications

Structural and Conformational Analysis

Research into thiazolo[4,5-d]pyrimidine derivatives, including compounds structurally related to 7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, has provided insights into their conformational features and supramolecular aggregation. Studies have shown that modifications in the thiazolopyrimidine scaffold, such as changes in substituents, can significantly impact intermolecular interaction patterns and packing features, controlled by weak interactions like C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).

Antimicrobial and Antifungal Activity

Compounds with a thiazolo[4,5-d]pyrimidine framework have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown promising results against various microbial strains, including Aspergillus niger, A. clavatus, and Candida albicans, highlighting their potential as lead compounds for developing new antimicrobial agents (Chhabria, Rathod, Vala, & Patel, 2011).

Anticancer Properties

Research into thiazolo[4,5-d]pyrimidine derivatives has also extended to the evaluation of their anticancer potential. Certain polysubstituted thiazole and derived thiazolo[4,5-d]pyrimidine systems have been synthesized and screened for antitumor activity, with some showing a broad spectrum of activity against various tumor cell lines. This highlights the potential of these compounds in anticancer drug development (Fahmy, Rostom, & Bekhit, 2002).

Synthesis and Characterization

The synthesis and structural characterization of thiazolo[4,5-d]pyrimidine derivatives, including those with modifications at the 7-position, have been extensively studied. These compounds have been characterized using various spectroscopic methods, and their structures have been confirmed through single-crystal X-ray diffraction, providing a basis for further pharmacological exploration (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Regioselective Synthesis

Research has also focused on the regioselective synthesis of thiazolo[4,5-d]pyrimidine derivatives under various conditions. This includes the development of efficient synthetic methodologies that highlight the versatility of the thiazolopyrimidine scaffold for generating biologically active molecules (Dong & Zhao, 2019).

Mechanism of Action

The mechanism of action of thiazolopyrimidines can depend on their specific structure and the biological system in which they are acting. Some thiazolopyrimidines have been found to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .

Future Directions

The future directions for research on “7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione” and related compounds could involve further exploration of their potential biological activities and therapeutic applications. For instance, there is ongoing interest in developing more potent and effective targeted kinase inhibitors (TKIs) from this class of compounds .

properties

IUPAC Name

7-(dimethylamino)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S2/c1-4-8-12-17-14(19(2)3)13-15(18-12)20(16(21)22-13)11-9-6-5-7-10-11/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMRMNZFLQIDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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